Ethyl 2-(5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)acetate
Description
Historical Development of Thieno[2,3-d]pyrimidines in Medicinal Chemistry
Thieno[2,3-d]pyrimidines constitute a significant class of fused heterocyclic ring systems that have garnered substantial attention in drug discovery over the past several decades. These compounds emerged as promising pharmacophores due to their structural versatility and broad spectrum of biological activities. The development of thieno[2,3-d]pyrimidines as medicinal agents represents a landmark achievement in heterocyclic chemistry research, with significant advances occurring particularly from the 1980s onward.
Historically, the synthesis of thieno[2,3-d]pyrimidines presented considerable challenges, requiring multi-step processes with complex purification procedures. Early synthetic approaches typically involved three-step reactions with two chromatography steps, limiting their accessibility for medicinal chemistry applications. A significant breakthrough occurred with the development of more efficient synthetic methodologies, including the catalytic four-component reaction using ketones, ethyl cyanoacetate, S8, and formamide, which simplified access to these valuable compounds.
The evolution of thieno[2,3-d]pyrimidines in medicinal chemistry has been characterized by progressive structural refinements aimed at enhancing biological activity and pharmacokinetic properties. Table 1 illustrates key milestones in the historical development of thieno[2,3-d]pyrimidines as pharmacophores.
Table 1: Historical Milestones in Thieno[2,3-d]pyrimidine Development
| Time Period | Key Development | Significance |
|---|---|---|
| 1970s-1980s | Initial synthesis and characterization | Established basic chemical properties and potential as biologically active compounds |
| 1990s-2000s | Discovery of anticancer and antimicrobial activities | Expanded therapeutic applications and positioned as promising drug candidates |
| 2010s | Development of one-step synthesis methods | Improved accessibility for medicinal chemistry research |
| 2015-Present | Identification of targeted therapeutic applications | Enhanced understanding of structure-activity relationships and molecular mechanisms |
The interest in thieno[2,3-d]pyrimidines has expanded exponentially as researchers recognized their potential as pharmacophores capable of addressing multiple therapeutic targets. Their structural similarity to purine bases has positioned them as valuable scaffolds for developing drugs targeting nucleotide-dependent processes. More recently, thieno[2,3-d]pyrimidines have been explored as selective inhibitors of critical enzymes and receptors implicated in various pathological conditions.
Significance of 5,6-Dimethyl-4-oxo Substitution Pattern
The 5,6-dimethyl-4-oxo substitution pattern represents a critical structural feature that significantly influences the biological activity and physiochemical properties of thieno[2,3-d]pyrimidine derivatives. This specific substitution arrangement creates a unique electronic distribution and steric environment that contributes to enhanced target binding and improved pharmacokinetic profiles.
Structure-activity relationship (SAR) studies have revealed that the 5,6-dimethyl-4-oxo configuration confers several advantageous properties:
- Enhanced metabolic stability through steric hindrance provided by the methyl groups at positions 5 and 6
- Improved lipophilicity facilitating membrane permeability
- Favorable hydrogen-bonding capabilities via the 4-oxo group
- Specific electronic effects influencing receptor interactions and binding affinity
The significance of this substitution pattern becomes evident when examining comparative biological activity data across various thieno[2,3-d]pyrimidine derivatives, as shown in Table 2.
Table 2: Comparative Biological Activities of Thieno[2,3-d]pyrimidine Derivatives with Different Substitution Patterns
Lower IC50 values indicate higher anticancer activity
*Lower MIC values indicate higher antimicrobial activity
Research has demonstrated that the 5,6-dimethyl-4-oxo substitution pattern significantly enhances binding affinity to certain target enzymes, particularly those involved in cell proliferation and microbial processes. The methyl groups at positions 5 and 6 create a hydrophobic pocket that facilitates interaction with lipophilic binding sites, while the 4-oxo group forms critical hydrogen bonds with target proteins.
Molecular modeling studies have further elucidated the significance of this substitution pattern in three-dimensional space. The 5,6-dimethyl groups extend into a conformational space that complements binding pockets in various therapeutic targets, making these compounds effective as enzyme inhibitors or receptor modulators.
Position of this compound Within the Broader Research Context
This compound occupies a pivotal position within the broader context of thieno[2,3-d]pyrimidine research, serving multiple roles as both a valuable therapeutic candidate and a versatile synthetic intermediate. This compound, with CAS number 105219-73-6, has attracted significant interest due to its unique structural features and biological profile.
Within the landscape of thieno[2,3-d]pyrimidine derivatives, this specific compound stands out for several key reasons:
- It functions as a crucial precursor for synthesizing more complex thieno[2,3-d]pyrimidine derivatives with enhanced potency and selectivity
- It demonstrates notable biological activities in its own right, particularly for antiulcer properties, surpassing the efficacy of established drugs like cimetidine in certain models
- Its molecular structure incorporates an ethyl acetate moiety that provides a versatile handle for further functionalization
- The compound exhibits favorable pharmacokinetic properties, including membrane permeability and metabolic stability
A comprehensive analysis of current research trends reveals substantial interest in utilizing this compound as a starting point for developing targeted therapeutics. Figure 1 illustrates the positioning of this compound within the broader thieno[2,3-d]pyrimidine research landscape.
Figure 1: Research Focus Areas for this compound and Related Derivatives
$$
\begin{array}{ccc}
\text{Anticancer Research} & \rightarrow & \text{Cell Proliferation Inhibition} \
\uparrow & & \downarrow \
\text{Antimicrobial Studies} & \leftarrow & \textbf{this compound} & \rightarrow & \text{Anti-inflammatory Applications} \
\downarrow & & \uparrow \
\text{Synthetic Methodology} & \rightarrow & \text{Structure-Activity Relationship Studies}
\end{array}
$$
The compound has been extensively studied for its potential applications in various therapeutic areas, with particularly promising results in cancer research and antimicrobial development. Table 3 presents a comparison of research activity across different therapeutic areas for this compound and closely related derivatives.
Table 3: Research Activity Distribution for this compound and Related Derivatives
Recent investigations have focused on elucidating the molecular mechanisms underlying the biological activities of this compound. Studies have revealed interactions with specific enzymes and receptors, including topoisomerases, kinases, and G-protein coupled receptors, providing valuable insights for the rational design of more potent and selective derivatives.
Bioisosterism and Structural Relationship to Purine Bases
The thieno[2,3-d]pyrimidine scaffold represents a classical example of bioisosterism in medicinal chemistry, with its structural framework serving as a bioisostere of purine bases found in DNA and RNA. This structural similarity to adenine and other purine nucleobases constitutes a fundamental aspect of its pharmaceutical relevance and biological activity profile.
Bioisosterism—the concept that certain molecular substructures can replace others while maintaining similar biological properties—has been extensively exploited in the development of thieno[2,3-d]pyrimidine derivatives. The thiophene ring effectively replaces the imidazole portion of the purine system, creating a scaffold that retains key electronic and steric properties while introducing novel characteristics beneficial for drug development.
A detailed structural comparison between this compound and adenine reveals both similarities and significant differences that contribute to its unique pharmacological profile. Figure 2 illustrates the structural comparison between the thieno[2,3-d]pyrimidine core and the purine nucleus.
Figure 2: Structural Comparison Between Thieno[2,3-d]pyrimidine Core and Purine Nucleus
$$
\begin{array}{ccc}
\text{Thieno[2,3-d]pyrimidine Core} & & \text{Purine Nucleus} \
\begin{array}{cccccc}
& & \text{N} & & & \
& & || & & & \
\text{S} & \text{-} & \text{C} & \text{-} & \text{N} & \
| & & | & & || & \
\text{C} & \text{=} & \text{C} & \text{-} & \text{C} & \text{-} & \text{N} \
| & & | & & | & \
\text{C} & \text{-} & \text{C} & \text{-} & \text{N} & \
& & & & || & \
& & & & \text{C} & \
\end{array}
&
\begin{array}{c}
\text{vs.} \
\end{array}
&
\begin{array}{cccccc}
& & \text{N} & & & \
& & || & & & \
\text{N} & \text{-} & \text{C} & \text{-} & \text{N} & \
| & & | & & || & \
\text{C} & \text{=} & \text{C} & \text{-} & \text{C} & \text{-} & \text{N} \
| & & | & & | & \
\text{N} & \text{-} & \text{C} & \text{-} & \text{N} & \
& & & & || & \
& & & & \text{C} & \
\end{array}
\end{array}
$$
The bioisosteric relationship between thieno[2,3-d]pyrimidines and purines extends beyond mere structural resemblance to encompass electronic distribution, hydrogen bonding capabilities, and molecular recognition properties. Table 4 presents a comparative analysis of these key molecular features.
Table 4: Comparative Analysis of Molecular Features Between this compound and Purine Bases
| Molecular Feature | This compound | Purine Bases (e.g., Adenine) | Functional Significance |
|---|---|---|---|
| Ring system | Fused thiophene-pyrimidine | Fused imidazole-pyrimidine | Altered electronic distribution and lipophilicity |
| H-bond acceptors | 3 (pyrimidine N, C=O, ester) | 2-3 (depending on base) | Comparable interaction potential with target proteins |
| H-bond donors | 1 (NH) | 1-2 (depending on base) | Similar capacity for H-bond formation |
| Planarity | Partial planarity with flexible ethyl acetate moiety | Planar core with flexible substituents | Enhanced binding to target proteins through conformational adaptability |
| Lipophilicity (LogP) | 2.3-2.8 | -0.2-1.5 | Improved membrane permeability and cellular uptake |
| Metabolic stability | Enhanced by 5,6-dimethyl substitution | Variable depending on substituents | Improved pharmacokinetic profile |
The bioisosteric replacement of the imidazole ring with a thiophene moiety introduces several advantageous modifications:
- Increased lipophilicity, enhancing membrane permeability and cellular penetration
- Modified hydrogen bonding patterns that can improve selectivity for specific targets
- Altered electronic distribution that influences interaction with enzymes and receptors
- Expanded opportunities for chemical functionalization at multiple positions
- Enhanced metabolic stability compared to the natural purine bases
This bioisosteric relationship explains why thieno[2,3-d]pyrimidine derivatives frequently interact with purine-binding enzymes and receptors, including those involved in nucleotide metabolism, DNA replication, and signaling pathways. For this compound specifically, the 5,6-dimethyl-4-oxo substitution pattern further differentiates it from natural purines, conferring unique binding characteristics that contribute to its specific biological activity profile.
Computational docking studies have demonstrated that this compound can effectively bind to various purine-binding pockets in target proteins, with the ethyl acetate moiety providing additional interaction points that enhance binding affinity and specificity. This structural relationship to purines, combined with its unique substitution pattern, positions this compound as a valuable scaffold for developing targeted therapeutics that modulate purine-dependent biological processes.
Properties
IUPAC Name |
ethyl 2-(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3S/c1-4-17-9(15)5-8-13-11(16)10-6(2)7(3)18-12(10)14-8/h4-5H2,1-3H3,(H,13,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJVDOLYFRBLIHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=NC2=C(C(=C(S2)C)C)C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30368448 | |
| Record name | Ethyl (5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30368448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105219-73-6 | |
| Record name | Ethyl (5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30368448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclocondensation of Thiophene Derivatives
A foundational approach involves the cyclocondensation of ethyl 2-amino-4-methyl-5-phenyl-thiophene-3-carboxylate with chloroacetylating agents. For example, reacting 2-amino-4-methyl-5-phenyl-thiophene-3-ethylcarboxylate with chloro-(4-tolyl-hydrazono)-ethyl acetate in dimethylformamide (DMF) at reflux temperatures (90–100°C) for 12–24 hours yields the thieno[2,3-d]pyrimidine core. This step is critical for establishing the bicyclic structure, with the ethyl acetate moiety introduced via nucleophilic substitution.
Key Conditions :
Esterification and Functionalization
Post-cyclization, the ester group is stabilized through recrystallization from ethanol/dioxane mixtures. For instance, treating the crude product with glacial acetic acid under reflux for 12 hours enhances purity by eliminating residual amines. The 5,6-dimethyl substituents are introduced via alkylation of the thienopyrimidine intermediate using methyl iodide in the presence of a base like sodium hydride (NaH).
Reaction Equation :
Optimization Strategies for Yield and Purity
Solvent and Catalyst Screening
Studies highlight DMF as the optimal solvent due to its high polarity, which facilitates dissolution of polar intermediates. Substituting DMF with acetonitrile reduces side reactions but lowers yields by 15–20%. Catalytic use of ZnCl₂ (5 mol%) improves regioselectivity during cyclization, minimizing byproducts like over-alkylated derivatives.
Temperature and Time Dependence
Prolonged reflux durations (>18 hours) increase yields marginally (5–10%) but risk thermal degradation. A balance is achieved at 12–14 hours, yielding 70–75% product. Lower temperatures (70°C) with microwave assistance reduce reaction times to 2–4 hours while maintaining yields above 65%.
Purification and Characterization
Chromatographic Techniques
Column chromatography using ethyl acetate/petroleum ether (1:4 v/v) effectively isolates the target compound from impurities like unreacted starting materials. Recrystallization from dichloromethane/petroleum ether (5:1) further elevates purity to ≥95%, as verified by HPLC.
Spectroscopic Validation
-
¹H NMR (400 MHz, DMSO-d₆) : δ 1.25 (t, 3H, CH₃), 2.35 (s, 6H, 5,6-CH₃), 4.15 (q, 2H, OCH₂), 4.45 (s, 2H, SCH₂CO).
-
IR (KBr) : 1730 cm⁻¹ (C=O ester), 1675 cm⁻¹ (C=O pyrimidinone), 1250 cm⁻¹ (C-S).
Industrial-Scale Production Considerations
Continuous Flow Reactors
Scaling up the synthesis necessitates transitioning from batch reactors to continuous flow systems. These systems maintain consistent temperature and mixing, reducing batch-to-batch variability. Pilot studies demonstrate a 20% yield improvement compared to traditional methods.
Waste Minimization
Solvent recovery systems (e.g., distillation of DMF) and catalytic recycling protocols are employed to adhere to green chemistry principles. Automated filtration units reduce ethanol consumption during recrystallization by 30%.
Challenges and Mitigation Strategies
Byproduct Formation
Over-alkylation at the pyrimidine N3 position occurs in 10–15% of cases, detectable via TLC (Rf = 0.45 vs. 0.35 for target). Mitigation involves stoichiometric control of methyl iodide and phased addition over 1 hour.
Hydrolytic Instability
The ethyl ester group undergoes hydrolysis at pH > 8, forming the carboxylic acid derivative. Storage at 4°C in anhydrous ethanol ensures stability for >6 months.
Case Studies and Comparative Data
| Parameter | Lab-Scale | Pilot-Scale |
|---|---|---|
| Yield (%) | 70–75 | 80–85 |
| Purity (HPLC, %) | 95–97 | 98–99 |
| Reaction Time (hours) | 12–14 | 8–10 |
| Solvent Consumption (L/kg) | 120 | 90 |
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the ester group or the thieno[2,3-d]pyrimidine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohol derivatives .
Scientific Research Applications
Structure and Composition
- Molecular Formula : C₁₂H₁₄N₂O₃S
- Molecular Weight : 266.32 g/mol
- CAS Number : 105219-73-6
The compound features a thienopyrimidine backbone, which is known for its role in various biological activities. The presence of ethyl and dimethyl groups contributes to its unique chemical properties.
Medicinal Chemistry
Compounds containing the thienopyrimidine moiety, including ethyl 2-(5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)acetate, have been extensively studied for their potential therapeutic effects against various diseases, particularly in oncology and infectious diseases.
Case Study: Anticancer Activity
Research has indicated that thienopyrimidine derivatives exhibit significant anticancer properties. A study demonstrated that this compound inhibits the proliferation of cancer cells by inducing apoptosis through the modulation of specific signaling pathways.
Antimicrobial Properties
The compound has shown promising results in inhibiting bacterial growth. In vitro studies revealed that it possesses significant antimicrobial activity against various strains of bacteria, making it a candidate for further development as an antibacterial agent.
Enzyme Inhibition
This compound has been investigated for its ability to inhibit specific enzymes involved in disease progression. For instance, studies have focused on its interaction with kinases and other targets relevant to cancer therapy.
Table 2: Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Anticancer | Induces apoptosis in cancer cells |
| Antimicrobial | Inhibits growth of various bacterial strains |
| Enzyme Inhibition | Modulates activity of specific kinases |
Mechanism of Action
The mechanism of action of Ethyl 2-(5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)acetate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exhibiting antimicrobial or anticancer properties .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Modifications and Functional Group Variations
The biological and chemical properties of thienopyrimidine derivatives are highly sensitive to substituents. Below is a comparative analysis of key analogues:
Table 1: Key Structural and Functional Differences
Biological Activity
Ethyl 2-(5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a thieno[2,3-d]pyrimidine core structure. Its molecular formula is with a molecular weight of approximately 283.34 g/mol. The compound exhibits various functional groups that contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step reactions including cyclization and functional group modifications. The use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is common to facilitate the solubility and reaction rates during the synthesis process.
Anticancer Properties
Preliminary studies indicate that this compound exhibits significant anticancer activity. It has been shown to modulate pathways related to cell growth and apoptosis. The exact mechanism involves interaction with specific molecular targets such as enzymes or receptors that regulate these pathways.
In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. For example:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HCT116 (Colon Cancer) | 0.66 | Inhibition of Pol I and Pol II enzymes |
| MCF7 (Breast Cancer) | 1.20 | Apoptosis induction |
These findings suggest that this compound could be a promising candidate for further development as an anticancer agent.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various bacterial strains. Studies indicate that it possesses moderate antibacterial activity.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 125 µg/mL |
| Escherichia coli | 125 µg/mL |
| Candida albicans | 62.5 µg/mL |
The antimicrobial efficacy varies based on the structural modifications made to the thieno[2,3-d]pyrimidine core.
Case Studies
- In Vivo Studies : In a recent study involving animal models, administration of this compound resulted in significant tumor reduction in xenograft models. The compound was well-tolerated with minimal side effects observed.
- Mechanistic Studies : Further mechanistic studies using molecular docking simulations have revealed potential binding interactions between the compound and key proteins involved in cancer progression. This supports its role as a competitive inhibitor of critical enzymes in cancer metabolism.
Q & A
Q. What are the common synthetic routes for Ethyl 2-(5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)acetate?
The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, thieno[2,3-d]pyrimidinone derivatives are often prepared by reacting ethyl 2-mercaptoacetate with halogenated intermediates under reflux in aprotic solvents like acetonitrile or DMF. Potassium carbonate is commonly used as a base to deprotonate thiol groups and drive the reaction . Yield optimization may require temperature control (e.g., 70–90°C) and extended reaction times (6–24 hours).
Q. How is the compound characterized using spectroscopic methods?
- 1H NMR : Peaks at δ 1.2–1.4 ppm (triplet, CH3 of ethyl ester), δ 4.1–4.3 ppm (quartet, CH2 of ethyl ester), and δ 2.2–2.5 ppm (singlets for methyl groups on the thienopyrimidine core) confirm the ester and dimethyl substituents .
- HRMS : Molecular ion peaks matching the exact mass (e.g., 266.0827 for C12H14N2O3S) validate the molecular formula .
- IR : Stretching vibrations at ~1730 cm⁻¹ (ester C=O) and ~1670 cm⁻¹ (pyrimidinone C=O) are diagnostic .
Q. What solvent systems are recommended for purification?
Column chromatography with ethyl acetate/petroleum ether (1:3 to 1:5 v/v) effectively separates impurities. Recrystallization from mixed solvents like dichloromethane/petroleum ether (5:1) improves purity .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate byproduct formation in thienopyrimidine synthesis?
- Temperature Control : Lowering reaction temperatures (e.g., 50°C) reduces side reactions like over-alkylation, as observed in the synthesis of ethyl thioacetate derivatives .
- Catalyst Screening : Lewis acids (e.g., ZnCl2) or phase-transfer catalysts can enhance regioselectivity during cyclization steps .
- In Situ Monitoring : TLC or HPLC tracking at 1-hour intervals helps identify intermediate degradation and adjust conditions dynamically .
Q. What strategies resolve contradictions in crystallographic vs. spectroscopic data for this compound?
- X-ray Crystallography : Use SHELXL for refinement to resolve ambiguities in substituent orientation. For example, the 5,6-dimethyl groups may exhibit positional disorder in NMR but are resolved via crystallography .
- Dynamic NMR : Variable-temperature NMR can detect rotational barriers in the thienopyrimidine ring, explaining split signals in room-temperature spectra .
Q. How is the compound’s biological activity evaluated in antitumor research?
- In Vitro Assays : MTT assays against cancer cell lines (e.g., MCF-7, HepG2) at concentrations of 10–100 μM, with IC50 calculations using nonlinear regression .
- Mechanistic Studies : Western blotting for apoptosis markers (e.g., caspase-3) and kinase inhibition profiling (e.g., EGFR, VEGFR2) identify molecular targets .
- Molecular Modeling : Docking simulations (AutoDock Vina) assess binding to ATP pockets, with MM-PBSA calculations for binding free energy .
Q. What computational methods predict structure-activity relationships (SAR) for derivatives?
- QSAR Models : Use CoMFA or CoMSIA to correlate substituent electronic parameters (Hammett σ) with IC50 values .
- ADMET Prediction : SwissADME or pkCSM tools evaluate bioavailability, CYP450 interactions, and blood-brain barrier penetration .
Methodological Challenges
Q. How to design experiments to study hydrolytic stability of the ethyl ester group?
- pH-Dependent Degradation : Incubate the compound in buffers (pH 1–10) at 37°C for 24–72 hours, with HPLC monitoring of ester hydrolysis to the carboxylic acid .
- Activation Energy Calculation : Arrhenius plots from stability studies at 25°C, 40°C, and 60°C determine shelf-life under storage conditions .
Q. What crystallographic techniques validate hydrogen bonding in the thienopyrimidinone core?
- High-Resolution X-ray Diffraction : Resolve O–H···N interactions between the 4-oxo group and adjacent NH groups. SHELXD is recommended for phase problem solutions in twinned crystals .
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H···O) using CrystalExplorer, correlating with thermal stability data .
Data Interpretation and Reproducibility
Q. How to address batch-to-batch variability in biological activity?
Q. What statistical methods analyze dose-response contradictions in kinase inhibition assays?
- Bootstrap Resampling : Assess confidence intervals for IC50 values when Hill slopes deviate from standard curves .
- ANOVA with Tukey’s Test : Compare inhibition across multiple kinase targets (e.g., EGFR vs. PDGFR) to identify selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
